3-Bromo-2-methoxy-6-(trifluoromethyl)benzoic acid
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Overview
Description
3-Bromo-2-methoxy-6-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H6BrF3O3 It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and trifluoromethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-6-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-methoxy-6-(trifluoromethyl)benzoic acid using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-6-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
3-Bromo-2-methoxy-6-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-6-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylbenzoic acid
- 3-Bromo-6-methoxy-2-methylbenzoic acid
- 4-Bromo-3-(trifluoromethyl)benzoic acid
Uniqueness
3-Bromo-2-methoxy-6-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, methoxy, and trifluoromethyl groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H6BrF3O3 |
---|---|
Molecular Weight |
299.04 g/mol |
IUPAC Name |
3-bromo-2-methoxy-6-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H6BrF3O3/c1-16-7-5(10)3-2-4(9(11,12)13)6(7)8(14)15/h2-3H,1H3,(H,14,15) |
InChI Key |
ORDIZVVNXGEOKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)C(F)(F)F)Br |
Origin of Product |
United States |
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